1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
描述
属性
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-16-3-9-22(31-2)21(15-16)26-24(30)18-11-13-29(14-12-18)23-10-8-20(27-28-23)17-4-6-19(25)7-5-17/h3-10,15,18H,11-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQSXIISGTYEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Dieckmann Condensation Route
The piperidine ring is constructed via cyclization of δ-amino esters. A representative protocol from EP4212522A1 involves:
- Micheal Addition : Ethyl acrylate (2 eq) reacts with benzylamine in methanol at 0–5°C (12 hr, 89% yield)
- Dieckmann Cyclization : Sodium methoxide (1.2 eq) in dry toluene under reflux (6 hr, 76% yield)
- Hydrolysis/Decarboxylation : 6N HCl at 110°C (48 hr) yields piperidin-4-one (mp 142–144°C)
Key Data :
| Step | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Michael Add | 0–5 | 12 | 89 | 92.4 |
| Cyclization | 110 | 6 | 76 | 88.1 |
| Decarboxyl. | 110 | 48 | 81 | 95.6 |
Petrenko-Kritschenko Piperidone Synthesis
Alternative industrial-scale method from DTIC documentation:
- Double Mannich Reaction :
- 4-Chlorobenzaldehyde (2 eq), ammonium acetate (1 eq), ethyl acetoacetate (1 eq) in ethanol
- Reflux 24 hr → 4-(4-chlorophenyl)piperidin-4-ol (62% yield)
- Oxidative Dehydration :
Preparation of 6-(4-Chlorophenyl)Pyridazin-3-yl Electrophile
Suzuki-Miyaura Coupling Approach
From EP2627637B1:
- Pyridazine Halogenation :
- 3,6-Dichloropyridazine reacts with B₂Pin₂ (1.2 eq)
- Pd(dppf)Cl₂ (2 mol%), KOAc (3 eq) in dioxane (100°C, 12 hr) → 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (74%)
- Cross-Coupling :
N-(2-Methoxy-5-Methylphenyl)Amine Preparation
Nitration/Reduction Sequence
Adapted from EP4212522A1:
- Nitration :
- 2-Methoxy-5-methylbenzene → 4-nitro-2-methoxy-5-methylbenzene using HNO₃/H₂SO₄ (0°C, 2 hr, 91%)
- Catalytic Hydrogenation :
Final Assembly via Buchwald-Hartwig Amination
Optimized Coupling Conditions
From EP4212527A1:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | Xantphos-Pd-G3 | 92% vs 78% (PPh₃) |
| Base | Cs₂CO₃ | 89% vs 63% (K₂CO₃) |
| Solvent | t-AmylOH | 91% vs 82% (DMSO) |
| Temp (°C) | 100 | 93% vs 85% (80°C) |
| Time (hr) | 18 | 94% vs 88% (12 hr) |
Procedure :
- Charge piperidine-4-carbonyl chloride (1 eq), 6-(4-chlorophenyl)pyridazin-3-amine (1.05 eq)
- Add Xantphos-Pd-G3 (2 mol%), Cs₂CO₃ (2.5 eq) in t-AmylOH
- Heat at 100°C under N₂ for 18 hr
- Isolate via column chromatography (EtOAc/hexane 3:7) → 89% yield
Industrial-Scale Purification Strategies
Crystallization Optimization
| Solvent System | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| Ethanol/Water (7:3) | 99.8 | 82 | Needles |
| IPA/Heptane (1:1) | 99.5 | 88 | Plates |
| Acetone/Toluene (2:5) | 99.6 | 79 | Prisms |
Industrial batches (>50 kg) favor IPA/Heptane for favorable filtration characteristics.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 9 | 11.2 | 1.00 | Limited |
| Convergent Approach | 6 | 28.7 | 0.63 | Excellent |
| Flow Chemistry | 5 | 34.5 | 0.41 | Industrial |
The convergent strategy reduces step count by 33% while tripling overall yield compared to linear approaches.
化学反应分析
Types of Reactions
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
科学研究应用
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The presence of the chlorophenyl and pyridazin moieties contributes to its ability to interact with various biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It may inhibit specific signaling pathways that are crucial for tumor growth and metastasis.
Case Study : A study conducted by researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines. Results demonstrated a significant reduction in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies .
2. Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The compound appears to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegeneration.
Case Study : In vitro studies have shown that treatment with this compound leads to improved neuronal survival rates under oxidative stress conditions. This suggests its potential utility in neuroprotective applications .
Pharmacological Applications
1. Central Nervous System Disorders
Given its structural characteristics, the compound may interact with G protein-coupled receptors (GPCRs), which play a vital role in CNS signaling.
- Potential Uses : The compound could be developed into treatments for anxiety, depression, and other mood disorders by targeting specific GPCRs involved in these conditions .
2. Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties against certain bacterial strains.
- Mechanism of Action : The exact mechanism remains under investigation, but it is believed that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Antimicrobial | Disrupts bacterial metabolism |
作用机制
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
相似化合物的比较
Structural Analogues and Key Features
The following table compares the target compound with structurally related molecules from the provided evidence:
Functional Group Impact on Properties
Pyridazine vs. Pyrimidine/Pyridine Cores
- The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine () or pyridine (). Pyridazine’s electron-deficient nature may enhance binding to enzymes like kinases or phosphodiesterases .
Carboxamide Linkers
- The N-(2-methoxy-5-methylphenyl) carboxamide in the target compound introduces moderate hydrophobicity (methoxy and methyl groups) while maintaining hydrogen-bonding capability.
- ’s N-(3-trifluoromethylphenyl) carboxamide prioritizes strong hydrophobic interactions and metabolic stability due to fluorine substituents .
Substituent Effects
- 4-Chlorophenyl (target compound): Enhances binding via hydrophobic pockets in target proteins.
- Trifluoromethyl (): Increases lipophilicity (logP) and resistance to oxidative metabolism .
- Sulfanyl groups (): Improve solubility but may reduce metabolic stability compared to chloro substituents .
Pharmacological and Physicochemical Insights
- Lipophilicity : The target compound (predicted logP ~3.5) is less lipophilic than ’s analog (logP ~4.2 due to trifluoromethyl groups), suggesting differences in membrane permeability and CNS penetration .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , where pyridazine intermediates react with amines in polar aprotic solvents (e.g., DMF) .
- Bioactivity Clues : Compounds with pyridazine-piperidine scaffolds (e.g., ) are often explored as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. The target’s methoxy-methylphenyl group may optimize selectivity over off-target enzymes .
生物活性
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide, known by its CAS number 1203253-73-9, is a complex organic compound with a notable structure that includes a piperidine ring, pyridazine moiety, and chlorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.9 g/mol. Its structural features are essential for its biological activity, as they facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1203253-73-9 |
| Molecular Formula | C24H25ClN4O2 |
| Molecular Weight | 436.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Activity
Preliminary studies have indicated that compounds with similar structures exhibit significant antibacterial properties. The presence of the chlorophenyl and piperidine moieties is believed to enhance the interaction with bacterial enzymes or cell membranes.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting cell wall synthesis.
- Case Study : A study on related piperidine derivatives showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could lead to enhanced activity against these strains .
Antifungal Activity
Similar to its antibacterial effects, the antifungal activity of this compound has been explored in various studies.
- Research Findings : Compounds derived from piperidine rings have demonstrated efficacy against fungal strains, including Candida albicans. The structure's ability to interact with fungal cell membranes is crucial for its antifungal properties .
- In Vitro Studies : In vitro assays have indicated that modifications in the substituents on the phenyl ring can significantly affect antifungal potency.
Anticancer Activity
The potential anticancer properties of this compound are also under investigation.
- Cell Line Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Structure-Activity Relationship (SAR) : Studies have indicated that substituents on the piperidine ring can modulate anticancer activity, making it a target for further optimization .
常见问题
Q. Q1. What are the standard synthetic routes for preparing 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential coupling of the pyridazine and piperidine-carboxamide moieties. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) for pyridazine ring formation under reflux conditions in solvents like dimethylformamide (DMF) .
- Amide Coupling : Activation of the carboxylic acid group (e.g., via HATU or EDC) followed by reaction with the aniline derivative (2-methoxy-5-methylaniline) under inert atmosphere .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product. Yield optimization relies on controlling reaction time (12–24 hours) and temperature (80–100°C) .
Advanced Synthesis: Design of Experiments (DoE)
Q. Q2. How can researchers apply statistical modeling to optimize synthetic yield and purity of this compound?
Methodological Answer: Advanced optimization employs Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design : Vary temperature (70–110°C) and solvent ratio (DMF/toluene) to identify optimal conditions for cyclization .
- Response Surface Methodology : Correlate reagent stoichiometry with purity metrics (HPLC ≥95%) .
- Flow Chemistry : Continuous-flow reactors improve reproducibility by maintaining precise control over residence time and mixing efficiency .
Structural Characterization
Q. Q3. Which crystallographic and spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve dihedral angles between the pyridazine and piperidine rings (e.g., 12.8° deviation observed in analogous structures) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm stereochemistry and substituent orientation .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1620–1680 cm⁻¹) and aromatic C-H bending modes .
Data Contradiction Analysis
Q. Q4. How can conflicting spectroscopic data from different studies be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values to identify solvent-induced discrepancies (e.g., DMSO vs. CDCl₃) .
- Crystallographic Refinement : Use high-resolution X-ray data (R-factor <5%) to resolve ambiguities in bond lengths/angles .
- Batch Consistency : Ensure synthetic protocols (e.g., drying steps) are replicated to minimize hydration/oxidation artifacts .
Biological Activity Profiling
Q. Q5. What strategies are used to evaluate the biological activity of this compound, particularly in kinase inhibition assays?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., PI3K, mTOR) based on structural similarity to known inhibitors with pyridazine scaffolds .
- In Vitro Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC₅₀ values .
- SAR Studies : Introduce substituents (e.g., halogenation at the 4-chlorophenyl group) to modulate potency and selectivity .
Computational Modeling
Q. Q6. How can molecular docking and MD simulations guide the design of derivatives with improved binding affinity?
Methodological Answer:
- Docking Workflow : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., PDB: 4L2Y) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methoxy vs. methyl groups) .
- MD Simulations (100 ns) : Assess conformational stability of the piperidine ring in solvated lipid bilayers .
Analytical Characterization Challenges
Q. Q7. What advanced analytical methods are required to detect degradation products during stability studies?
Methodological Answer:
- LC-HRMS : Monitor hydrolytic degradation (e.g., amide bond cleavage) with a C18 column (1.7 µm) and ESI+ ionization .
- Forced Degradation : Expose the compound to acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- Mass Fragmentation : Use MS/MS to identify degradation pathways (e.g., loss of CO₂ from the carboxamide group) .
Stability and Solubility Optimization
Q. Q8. How can researchers improve aqueous solubility without compromising target binding?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiles .
- Co-Solvent Systems : Evaluate PEG 400 or cyclodextrin complexes for in vitro assays .
- LogP Reduction : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine ring while maintaining ClogP <3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
